![molecular formula C13H23NO3 B1445097 Ethyl-3-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)butanoat CAS No. 1423026-36-1](/img/structure/B1445097.png)
Ethyl-3-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)butanoat
Übersicht
Beschreibung
Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . This compound features a bicyclic structure, specifically an 8-azabicyclo[3.2.1]octane core, which is a common scaffold in the family of tropane alkaloids . These alkaloids are known for their diverse biological activities and have been the subject of extensive research.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate has a wide range of scientific research applications:
Biology: It serves as a model compound for studying the biological activities of tropane alkaloids.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active tropane alkaloids.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate is a compound that belongs to the class of organic compounds known as tropane alkaloids . These compounds are known for their wide array of interesting biological activities . The primary targets of this compound are likely to be the receptors or enzymes that interact with tropane alkaloids.
Mode of Action
Tropane alkaloids are known to bind to their targets and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by Ethyl 3-{3-hydroxy-8-azabicyclo[32Tropane alkaloids, to which this compound is structurally related, are known to affect a variety of biochemical pathways . These effects can lead to downstream changes in cellular processes and physiological responses.
Result of Action
Tropane alkaloids are known to have a wide array of biological activities , which could result from changes in cellular processes induced by the compound’s interaction with its targets.
Vorbereitungsmethoden
The synthesis of ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This can be achieved through various synthetic routes, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or through desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce functional groups, such as converting ketones to alcohols.
Substitution: This reaction can replace one functional group with another, often using common reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate can be compared with other similar compounds, such as:
These compounds share the 8-azabicyclo[3.2.1]octane core but differ in their functional groups and overall structure. The uniqueness of ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate lies in its specific functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
ethyl 3-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-3-17-13(16)6-9(2)14-10-4-5-11(14)8-12(15)7-10/h9-12,15H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESFAZXEICLRIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)N1C2CCC1CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-phenylethan-1-one](/img/structure/B1445016.png)
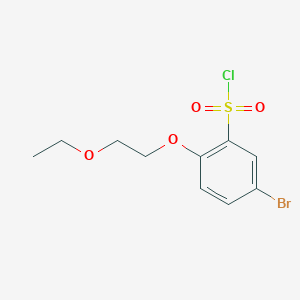
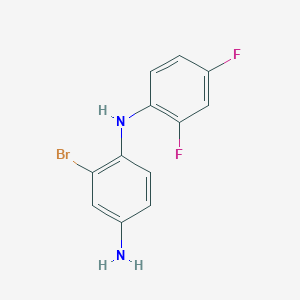
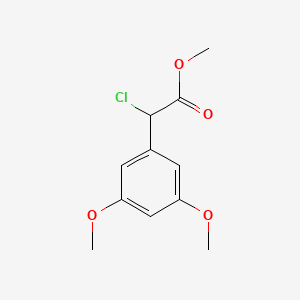


![4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine](/img/structure/B1445028.png)
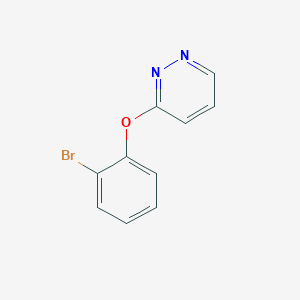
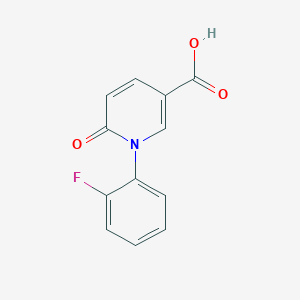
![{[2-(Methylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1445031.png)
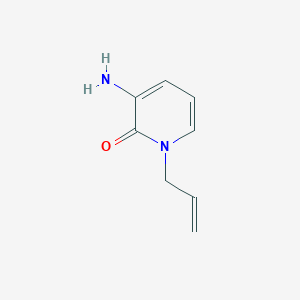
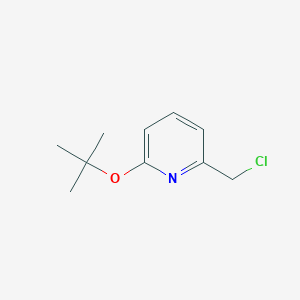
![1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole](/img/structure/B1445037.png)
